molecular formula C15H24O6 B14534123 Benzoic acid;2-[2-(propoxymethoxy)ethoxy]ethanol CAS No. 62254-48-2

Benzoic acid;2-[2-(propoxymethoxy)ethoxy]ethanol

Cat. No.: B14534123
CAS No.: 62254-48-2
M. Wt: 300.35 g/mol
InChI Key: LNSVFHDDHCLWQF-UHFFFAOYSA-N
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Description

Benzoic acid;2-[2-(propoxymethoxy)ethoxy]ethanol is an organic compound that combines the properties of benzoic acid and a glycol ether. This compound is characterized by its unique structure, which includes a benzoic acid moiety and a glycol ether chain. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-[2-(propoxymethoxy)ethoxy]ethanol typically involves the esterification of benzoic acid with a glycol ether. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where benzoic acid and the glycol ether are reacted in a controlled environment. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-[2-(propoxymethoxy)ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The glycol ether chain can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated glycol ethers.

Scientific Research Applications

Benzoic acid;2-[2-(propoxymethoxy)ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in the study of enzyme kinetics and as a stabilizer for biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of benzoic acid;2-[2-(propoxymethoxy)ethoxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The benzoic acid moiety can interact with active sites of enzymes, inhibiting their activity. The glycol ether chain can enhance the solubility and bioavailability of the compound, facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-ethoxy-: Similar structure but with an ethoxy group instead of a propoxymethoxy group.

    Benzoic acid, 2-methoxy-: Contains a methoxy group instead of a propoxymethoxy group.

    2-Ethoxybenzoic acid: Similar structure but with an ethoxy group.

Uniqueness

Benzoic acid;2-[2-(propoxymethoxy)ethoxy]ethanol is unique due to its specific glycol ether chain, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring enhanced solubility and stability.

Properties

CAS No.

62254-48-2

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

benzoic acid;2-[2-(propoxymethoxy)ethoxy]ethanol

InChI

InChI=1S/C8H18O4.C7H6O2/c1-2-4-11-8-12-7-6-10-5-3-9;8-7(9)6-4-2-1-3-5-6/h9H,2-8H2,1H3;1-5H,(H,8,9)

InChI Key

LNSVFHDDHCLWQF-UHFFFAOYSA-N

Canonical SMILES

CCCOCOCCOCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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